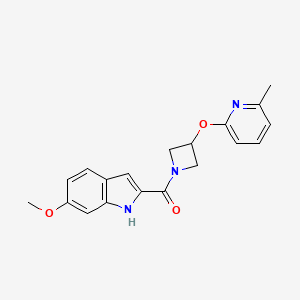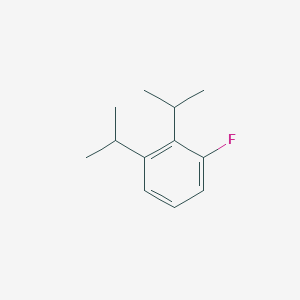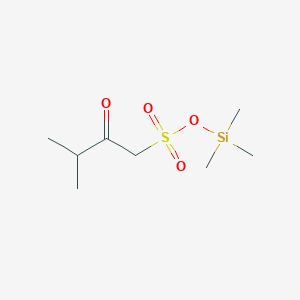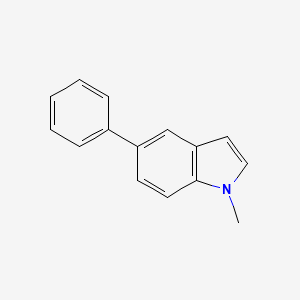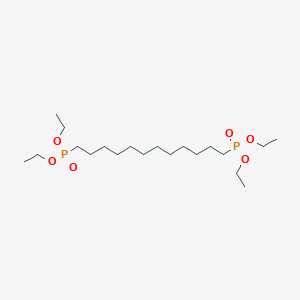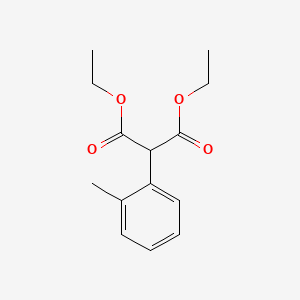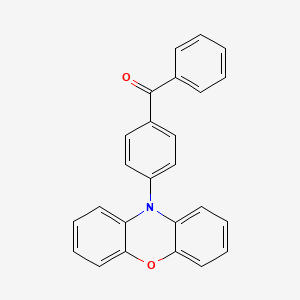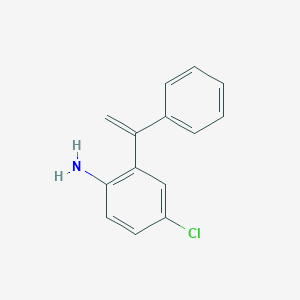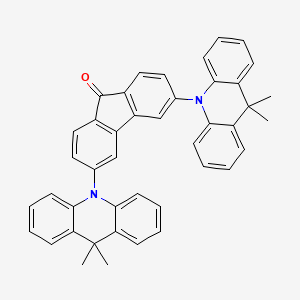
3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a fluorenone core with two acridine moieties attached at the 3 and 6 positions, each substituted with dimethyl groups at the 9 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acridine Moiety: Starting with a suitable precursor, such as 9,9-dimethylacridine, the acridine moiety is synthesized through a series of condensation and cyclization reactions.
Attachment to Fluorenone Core: The synthesized acridine moieties are then attached to the fluorenone core via nucleophilic substitution reactions, often using strong bases and high temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the fluorenone core to a fluorenol derivative.
Substitution: The acridine moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and strong bases are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fluorenol derivatives.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-xanthen-9-one: Similar structure but with a xanthenone core.
3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-thioxanthen-9-one: Similar structure but with a thioxanthenone core.
Uniqueness
3,6-Bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one is unique due to its fluorenone core, which imparts distinct electronic and photophysical properties, making it suitable for applications in organic electronics and as a fluorescent probe .
Properties
Molecular Formula |
C43H34N2O |
|---|---|
Molecular Weight |
594.7 g/mol |
IUPAC Name |
3,6-bis(9,9-dimethylacridin-10-yl)fluoren-9-one |
InChI |
InChI=1S/C43H34N2O/c1-42(2)33-13-5-9-17-37(33)44(38-18-10-6-14-34(38)42)27-21-23-29-31(25-27)32-26-28(22-24-30(32)41(29)46)45-39-19-11-7-15-35(39)43(3,4)36-16-8-12-20-40(36)45/h5-26H,1-4H3 |
InChI Key |
JTFYPFNDMVWBAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC5=C(C=C4)C(=O)C6=C5C=C(C=C6)N7C8=CC=CC=C8C(C9=CC=CC=C97)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14133038.png)
